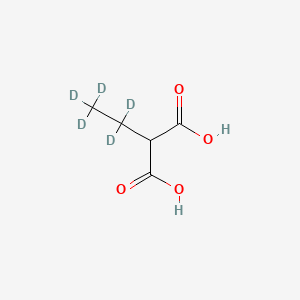

Ethylmalonic acid-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXDFUAPNAMPJ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylmalonic acid-d5 for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ethylmalonic acid-d5, a deuterated stable isotope of Ethylmalonic acid. The document details its chemical properties, its crucial role in analytical methodologies, and its relevance in the context of metabolic disorders.

Introduction to this compound

This compound is a labeled form of ethylmalonic acid where five hydrogen atoms on the ethyl group have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility is particularly significant in clinical diagnostics and metabolic research, where accurate quantification of endogenous ethylmalonic acid is crucial for the diagnosis and monitoring of certain inborn errors of metabolism.

Ethylmalonic acid itself is a dicarboxylic acid that can accumulate in the body due to genetic metabolic disorders, most notably Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][3] Therefore, the ability to precisely measure its levels in biological fluids is of paramount importance.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Ethylmalonic acid

| Property | This compound | Ethylmalonic acid |

| Synonyms | ETHYL-D5-MALONIC ACID | 2-ethylpropanedioic acid, α-Carboxybutyric acid |

| CAS Number | 66311-22-6[4] | 601-75-2[5] |

| Molecular Formula | C₅H₃D₅O₄[4] | C₅H₈O₄[5] |

| Molecular Weight | 137.15 g/mol [4] | 132.11 g/mol [5] |

| Appearance | White to off-white solid[4] | Solid[6] |

| Melting Point | Not available | 112-114 °C[5][6] |

| Solubility | Not available | Soluble in water, methanol, and ethanol[7][8] |

| pKa | Not available | pK₁: 2.90, pK₂: 5.55[8] |

Role in Metabolic Pathways and Disease

Ethylmalonic acid is an intermediate in the metabolism of fatty acids and certain amino acids.[9][10] Its accumulation is a key biomarker for several metabolic disorders.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder that affects the breakdown of short-chain fatty acids.[11] The enzyme SCAD is responsible for the first step in the mitochondrial beta-oxidation of these fatty acids.[12] A deficiency in this enzyme leads to the accumulation of its substrates, which are then shunted into alternative metabolic pathways, resulting in the increased production and excretion of ethylmalonic acid.[12][13]

Ethylmalonic Encephalopathy (EE)

Ethylmalonic Encephalopathy is a severe, infantile metabolic disorder caused by mutations in the ETHE1 gene.[2][3] The ETHE1 protein is a mitochondrial sulfur dioxygenase involved in the detoxification of hydrogen sulfide (H₂S).[3][14] In EE, the dysfunctional ETHE1 enzyme leads to the accumulation of toxic levels of H₂S.[14][15] This, in turn, is thought to inhibit the activity of other mitochondrial enzymes, including SCAD, leading to a secondary accumulation of ethylmalonic acid.[14] The pathophysiology of EE is complex, involving bioenergetic dysfunction, oxidative stress, and mitochondrial permeability transition.[15]

Below is a diagram illustrating the simplified metabolic context of ethylmalonic acid accumulation in these disorders.

Caption: Simplified metabolic pathways leading to ethylmalonic acid accumulation.

Experimental Protocols: Use as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods. Its chemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer.

General Workflow for Quantitative Analysis

The use of a deuterated internal standard is a cornerstone of accurate quantification in mass spectrometry. The workflow ensures that any variability introduced during the analytical process is accounted for, leading to reliable results.

Caption: General workflow for using this compound as an internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a widely used technique for the analysis of organic acids in biological fluids. Derivatization is often employed to improve chromatographic retention and ionization efficiency.

Objective: To quantify ethylmalonic acid in human plasma or urine.

Materials:

-

This compound (internal standard)

-

Ethylmalonic acid (for calibration standards)

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Formic acid

-

Biological matrix (plasma, urine)

-

Centrifuge, vortex mixer, LC-MS system

Protocol:

-

Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ACN in water).

-

Prepare a series of calibration standards of non-labeled ethylmalonic acid in the same solvent.

-

-

Sample Preparation and Derivatization:

-

To a 50 µL aliquot of plasma or urine, add 5 µL of the this compound internal standard solution.

-

Add 150 µL of ACN to precipitate proteins. Vortex and centrifuge.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of a solution containing 3-NPH, EDC, and pyridine in ACN/water.

-

Incubate the mixture at 40°C for 30 minutes to allow for the derivatization reaction to complete.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the derivatized sample onto a C18 reverse-phase LC column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform detection using a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions for both derivatized ethylmalonic acid and this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of ethylmalonic acid in the biological samples by interpolating their peak area ratios from the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is necessary to increase the volatility of dicarboxylic acids like ethylmalonic acid.

Objective: To quantify ethylmalonic acid in human urine.

Materials:

-

This compound (internal standard)

-

Ethylmalonic acid (for calibration standards)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

Pyridine

-

Urine samples

-

Centrifuge, vortex mixer, GC-MS system

Protocol:

-

Preparation of Standards and Internal Standard:

-

Prepare stock solutions of this compound and non-labeled ethylmalonic acid in a suitable solvent like ethyl acetate.

-

-

Sample Preparation and Derivatization:

-

To a 100 µL aliquot of urine, add 10 µL of the this compound internal standard solution.

-

Lyophilize the sample to complete dryness.

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the trimethylsilylation reaction.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature-programmed oven to separate the analytes.

-

Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic ions of the trimethylsilyl derivatives of ethylmalonic acid and this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

-

Calculate the concentration of ethylmalonic acid in the urine samples based on their peak area ratios and the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of metabolic disorders. Its use as an internal standard enables the accurate and precise quantification of endogenous ethylmalonic acid, which is critical for the diagnosis, monitoring, and study of conditions such as SCAD deficiency and Ethylmalonic Encephalopathy. The methodologies outlined in this guide provide a framework for the reliable application of this compound in a research or clinical laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medlink.com [medlink.com]

- 3. Ethylmalonic encephalopathy: MedlinePlus Genetics [medlineplus.gov]

- 4. ETHYL-D5-MALONIC ACID | 66311-22-6 [amp.chemicalbook.com]

- 5. Ethylmalonic acid 97 601-75-2 [sigmaaldrich.com]

- 6. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethylmalonic acid, 97+% | Fisher Scientific [fishersci.ca]

- 8. ETHYLMALONIC ACID | 601-75-2 [chemicalbook.com]

- 9. Ethylmalonic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Ethylmalonic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Short-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 12. SCADD (short chain acyl-CoA dehydrogenase deficiency) – newbornscreening.info [newbornscreening.info]

- 13. dshs.texas.gov [dshs.texas.gov]

- 14. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ethylmalonic acid-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethylmalonic acid-d5, a deuterated analog of ethylmalonic acid. This document consolidates key data, experimental protocols, and relevant biological pathways to support its application in research and drug development.

Quantitative Data

The physical and chemical properties of this compound are summarized below. These specifications are compiled from various suppliers and should be considered as typical values. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

Table 1: General Specifications

| Parameter | Value | Reference |

| Chemical Formula | C₅D₅H₃O₄ | [1] |

| Molecular Weight | 137.15 g/mol | [2] |

| CAS Number | 66311-22-6 | [1][3] |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Melting Point | 109 - 114 °C (for unlabeled compound) | [5] |

| Solubility | Soluble in Ethanol and DMSO (≥10 mg/ml) | [6] |

| Storage | -20°C for long-term storage | [6] |

| Stability | ≥ 4 years when stored properly | [6] |

Table 2: Analytical Specifications

| Parameter | Value | Reference |

| Chemical Purity | ≥98% | [6] |

| Isotopic Enrichment | 98 atom % D | [2] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [6] |

Biological Significance and Applications

Ethylmalonic acid is a dicarboxylic acid that accumulates in certain metabolic disorders, such as Short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy.[7][8] Chronically high levels of this organic acid can lead to neurological and muscular symptoms.[9] The deuterated form, this compound, serves as a valuable internal standard for the accurate quantification of ethylmalonic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][10]

Research indicates that ethylmalonic acid can disrupt mitochondrial energy metabolism.[10] It has been shown to synergistically induce the mitochondrial permeability transition with Ca²⁺, inhibit mitochondrial creatine kinase (Mi-CK), and promote oxidative stress.[8][10][11][12]

Experimental Protocols

The following are summaries of experimental methodologies that can be employed to study the effects of ethylmalonic acid.

Quantification of Ethylmalonic Acid in Biological Fluids

This compound is intended for use as an internal standard for the quantification of ethylmalonic acid by GC- or LC-MS.[6]

-

Sample Preparation: Biological samples (e.g., urine, blood) are prepared according to standard protocols for organic acid analysis.

-

Internal Standard Spiking: A known amount of this compound is added to the sample prior to extraction.

-

Extraction: Organic acids are extracted from the sample matrix.

-

Derivatization: Samples are derivatized to enhance volatility for GC-MS analysis.

-

GC-MS or LC-MS Analysis: The prepared samples are injected into the GC-MS or LC-MS system. The concentration of endogenous ethylmalonic acid is determined by comparing its peak area to that of the this compound internal standard.

In Vitro Assessment of Mitochondrial Permeability Transition

This protocol is based on studies investigating the effect of ethylmalonic acid on isolated brain mitochondria.[11]

-

Mitochondrial Isolation: Mitochondria are isolated from rat brain tissue by differential centrifugation.

-

Mitochondrial Swelling Assay: Mitochondrial swelling, an indicator of the opening of the mitochondrial permeability transition pore, is measured spectrophotometrically as a decrease in absorbance at 540 nm. Isolated mitochondria are incubated in a buffer containing a respiratory substrate (e.g., succinate) and varying concentrations of ethylmalonic acid and Ca²⁺.

-

Membrane Potential Measurement: Changes in mitochondrial membrane potential can be monitored using a fluorescent probe, such as safranine O.

-

Calcium Retention Capacity: The ability of mitochondria to take up and retain calcium is measured using a calcium-sensitive fluorescent dye, such as Calcium Green 5N.

In Vitro Creatine Kinase Activity Assay

This protocol is adapted from research on the inhibitory effects of ethylmalonic acid on creatine kinase activity in rat cerebral cortex.[8]

-

Tissue Preparation: Cerebral cortex from rats is homogenized, and mitochondrial and cytosolic fractions are separated by centrifugation.

-

Enzyme Activity Measurement: Creatine kinase activity is determined spectrophotometrically by measuring the rate of NADPH formation at 340 nm in a coupled enzyme assay.

-

Inhibition Studies: The assay is performed in the presence and absence of varying concentrations of ethylmalonic acid (e.g., 0.5 to 2.5 mM) to determine its inhibitory effect on mitochondrial and cytosolic creatine kinase isoforms.[8]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of ethylmalonic acid-induced mitochondrial dysfunction and a typical workflow for its use as an internal standard.

Caption: Mechanism of Ethylmalonic Acid-Induced Mitochondrial Dysfunction.

Caption: Workflow for Quantification using this compound.

References

- 1. Ethyl-d5-malonic Acid | CDN-D-5146-0.01G | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. ETHYL-D5-MALONIC ACID | 66311-22-6 [amp.chemicalbook.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]

- 8. Ethylmalonic acid inhibits mitochondrial creatine kinase activity from cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of in vivo administration of ethylmalonic acid on energy metabolism in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ethylmalonic acid induces permeability transition in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Promotion of lipid and protein oxidative damage in rat brain by ethylmalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purity of Ethylmalonic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Ethylmalonic acid-d5 (EMA-d5). This deuterated analog of ethylmalonic acid is a critical internal standard for mass spectrometry-based quantitative analysis in metabolic research, particularly in studies of genetic metabolic disorders such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy.

Synthesis of this compound

The synthesis of this compound is achieved through a malonic ester synthesis, a robust and well-established method for the preparation of substituted carboxylic acids. The overall synthetic pathway involves two key steps: the alkylation of diethyl malonate with a deuterated ethylating agent, followed by hydrolysis of the resulting diethyl ester.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Ethyl-d5 iodide (or Ethyl-d5 bromide)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium chloride solution

Procedure:

Step 1: Alkylation of Diethyl Malonate

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred sodium ethoxide solution, add diethyl malonate dropwise at room temperature. The formation of the sodium salt of diethyl malonate, a white precipitate, may be observed.

-

Heat the mixture to reflux to ensure complete formation of the enolate.

-

Add Ethyl-d5 iodide (or bromide) dropwise to the refluxing mixture over a period of 30-60 minutes.

-

Continue to reflux the reaction mixture for a minimum of 12 hours to ensure complete alkylation.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Diethyl Ethylmalonate-d5.

Step 2: Hydrolysis and Decarboxylation

-

To the crude Diethyl Ethylmalonate-d5, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12-18 hours. This process hydrolyzes the ester groups and subsequently decarboxylates the resulting malonic acid derivative.

-

After cooling to room temperature, saturate the aqueous solution with sodium chloride to decrease the solubility of the product.

-

Extract the aqueous layer with diethyl ether (3-5x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude this compound as a solid or viscous oil.

Purification of this compound

The primary method for the purification of dicarboxylic acids like this compound is recrystallization.

Diagram of the Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, toluene, or a mixture of ethyl acetate and hexanes)

-

Activated carbon (optional)

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot recrystallization solvent to dissolve the crude product completely.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution briefly boiled to remove colored impurities.

-

If activated carbon was used, perform a hot filtration to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove all traces of solvent.

Purity and Isotopic Enrichment Analysis

The chemical and isotopic purity of the synthesized this compound must be rigorously assessed. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.

Chemical Purity Assessment

Chemical purity is determined to ensure the absence of non-deuterated ethylmalonic acid and other reaction byproducts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is typically derivatized (e.g., trimethylsilylation) to increase its volatility. The GC retention time is compared to an authentic, non-deuterated standard of ethylmalonic acid. The mass spectrum will confirm the identity of the product. The purity is determined by the relative area of the product peak in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of signals corresponding to the ethyl group protons in the non-deuterated compound confirms high isotopic enrichment. Any residual proton signals in the ethyl group region can be used to estimate the level of non-deuterated impurity.

-

¹³C NMR: The ¹³C spectrum should be consistent with the structure of ethylmalonic acid.

-

Isotopic Enrichment Determination

Isotopic enrichment is a measure of the percentage of deuterium incorporated into the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic distribution.[1] The mass spectrum of the molecular ion (or a suitable fragment ion) will show a cluster of peaks corresponding to different isotopologues (molecules with different numbers of deuterium atoms). The relative intensities of these peaks are used to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

²H NMR: A deuterium NMR spectrum will show signals for the deuterium atoms in the ethyl group, confirming their presence and location.

-

Quantitative ¹H NMR: By comparing the integral of a residual proton signal in the deuterated position to the integral of a proton signal at a non-deuterated position (if available) or to an internal standard, the isotopic enrichment can be calculated.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis and Purification Data

| Parameter | Expected Value |

| Synthesis | |

| Theoretical Yield | Dependent on starting material quantities |

| Actual Yield | 60-80% (typical for malonic ester synthesis) |

| Purification | |

| Recovery from Recrystallization | > 85% |

| Melting Point | 111-115 °C (for non-deuterated) |

Table 2: Purity and Isotopic Enrichment Data

| Analytical Method | Parameter | Specification |

| GC-MS | Chemical Purity | ≥ 98% |

| Mass Spectrometry | Isotopic Enrichment (d5) | ≥ 98% |

| Isotopic Distribution | d5 as the major isotopologue | |

| ¹H NMR | Conformation to Structure | Corresponds to Ethylmalonic acid |

| Residual Protons at d5 positions | ≤ 2% | |

| ²H NMR | Deuterium Signal | Confirms presence and location of D |

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols. All work with hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Ethylmalonic acid-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethylmalonic acid-d5, a deuterated analog of ethylmalonic acid. It is intended to serve as a core resource for researchers and professionals involved in metabolic studies, clinical diagnostics, and drug development. This document outlines its chemical properties, its role in metabolic pathways, and detailed protocols for its use as an internal standard in quantitative analysis.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for this compound and its unlabeled counterpart are summarized below.

| Property | This compound | Ethylmalonic Acid |

| CAS Number | 66311-22-6 | 601-75-2 |

| Molecular Formula | C5H3D5O4 | C5H8O4 |

| Molecular Weight | 137.15 g/mol | 132.11 g/mol |

| Appearance | White to off-white solid | Solid |

Metabolic Significance and the Ethylmalonyl-CoA Pathway

Ethylmalonic acid is a dicarboxylic acid that serves as a key biomarker in certain inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE). In these conditions, elevated levels of ethylmalonic acid are observed in bodily fluids. The accumulation of this metabolite is linked to dysfunction in the catabolism of short-chain fatty acids and certain amino acids.

The Ethylmalonyl-CoA pathway is a central metabolic route for the assimilation of C2 compounds (like acetyl-CoA) in various bacteria, serving as an alternative to the glyoxylate cycle.[1][2] This pathway is crucial for the synthesis of essential C4 and C5 dicarboxylic acids. A key reaction in this pathway is the reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA.[1][2] In mammalian systems, ethylmalonyl-CoA can be formed as a side-product by acetyl-CoA and propionyl-CoA carboxylases and is subsequently decarboxylated by a specific enzyme, ECHDC1. A deficiency in this "metabolite proofreading" enzyme can lead to an accumulation of ethylmalonic acid.[3]

Experimental Protocols: Quantitative Analysis using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of ethylmalonic acid in biological samples using stable isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it accounts for variability during sample preparation, chromatography, and ionization.[4] The following protocol is a comprehensive guide for the analysis of ethylmalonic acid in plasma or urine using LC-MS/MS.

Materials and Reagents

-

This compound

-

Ethylmalonic Acid (for calibration standards)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Hydrochloric acid (HCl)

-

n-Butanol

-

Solid-phase extraction (SPE) cartridges (e.g., strong anion-exchange)

-

Biological matrix (plasma or urine) from a healthy donor for calibration standards and quality controls.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of unlabeled Ethylmalonic Acid in methanol.

-

-

Working Internal Standard Solution (e.g., 10 µg/mL):

-

Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 10 µg/mL.

-

-

Calibration Standards and Quality Controls:

-

Prepare a series of working solutions of unlabeled Ethylmalonic Acid by serial dilution of the stock solution.

-

Spike the appropriate volume of each working solution into the biological matrix to create calibration standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Prepare quality control samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation

This protocol is adapted from established methods for similar organic acids.[5][6]

-

Aliquoting: To 100 µL of plasma or urine sample, calibrator, or quality control, add a precise volume of the working internal standard solution (e.g., 10 µL of 10 µg/mL this compound).

-

Protein Precipitation (for plasma): Add 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

-

Solid-Phase Extraction (optional but recommended for cleaner samples):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the protein precipitation step or the diluted urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the organic acids with an appropriate solvent (e.g., 5% formic acid in acetonitrile).

-

-

Derivatization (optional, can improve chromatographic properties):

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ethylmalonic Acid: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization).

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization).

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both the endogenous ethylmalonic acid and the internal standard, this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of ethylmalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

This comprehensive guide provides the essential information and a robust starting point for the utilization of this compound in a research or clinical setting. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and reliable results.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

An In-depth Technical Guide to the Isotopic Labeling and Stability of Ethylmalonic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethylmalonic acid-d5, a deuterated form of the endogenous metabolite ethylmalonic acid. This document details its isotopic labeling, stability profile under various stress conditions, and its relevance in metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the application of this compound as an internal standard and in metabolic research.

Introduction to this compound

Ethylmalonic acid is a dicarboxylic acid that serves as a biomarker for several inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1] Its deuterated isotopologue, this compound, is a crucial tool in clinical diagnostics and metabolic research, primarily utilized as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices by mass spectrometry.[2] The five deuterium atoms on the ethyl group provide a distinct mass shift, facilitating precise measurement without significantly altering the molecule's chemical properties.

Isotopic Labeling and Synthesis

The synthesis of this compound is typically achieved through the alkylation of a malonic ester derivative with a deuterated ethylating agent. A common and effective strategy involves the use of diethyl malonate and a deuterated ethyl halide.

Physicochemical Properties

| Property | Ethylmalonic Acid | This compound |

| Molecular Formula | C₅H₈O₄ | C₅H₃D₅O₄ |

| Molecular Weight | 132.11 g/mol [3] | 137.14 g/mol |

| Appearance | Solid[3] | Solid |

| Melting Point | 112-114 °C[3] | Not Reported |

| Solubility | Soluble in water[1] | Expected to be soluble in water |

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Ethyl-d5 iodide

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium hydroxide (NaOH)

Procedure:

-

Formation of the Enolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 1 hour to ensure the complete formation of the sodium salt of diethyl malonate.

-

Alkylation: Add Ethyl-d5 iodide to the reaction mixture. The reaction is then heated to reflux and maintained for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction: After the reaction is complete, the ethanol is removed under reduced pressure. The resulting residue is dissolved in water and extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Hydrolysis: The crude diethyl ethyl(d5)malonate is then hydrolyzed to the dicarboxylic acid. This is achieved by refluxing with a solution of sodium hydroxide in water.

-

Acidification and Isolation: After hydrolysis, the reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic. The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Workflow Diagram:

Stability of this compound

The stability of a deuterated internal standard is paramount for its reliable use in quantitative assays. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify the likely degradation pathways.[4]

Quantitative Stability Data (Illustrative Example):

The following table presents illustrative data from a forced degradation study on a related dicarboxylic acid, as specific data for this compound is not publicly available. This data demonstrates the expected stability profile.

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Major Degradation Products |

| Acidic Hydrolysis | 1 M HCl | 24 | ~5% | Hydrolysis products |

| Basic Hydrolysis | 1 M NaOH | 24 | ~15% | Decarboxylation products |

| Oxidative | 3% H₂O₂ | 24 | ~10% | Oxidized derivatives |

| Thermal | 60 °C | 48 | < 2% | Minimal degradation |

| Photolytic | UV light (254 nm) | 24 | < 1% | Photostable |

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

Materials:

-

This compound

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol. For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂) to a final concentration suitable for HPLC analysis. A control sample is prepared by diluting the stock solution with the mobile phase.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate the samples with 1 M HCl and 1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Oxidation: Incubate the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 60 °C) for 48 hours. Dissolve in the mobile phase before analysis.

-

Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stressed sample, neutralize if necessary, and analyze by a validated stability-indicating HPLC-UV/MS method.

-

Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products. The mass spectrometer is used to elucidate the structures of the degradation products.

Workflow for Stability Indicating Method Development:

Metabolic Pathways Involving Ethylmalonic Acid

Elevated levels of ethylmalonic acid are a hallmark of certain metabolic disorders. Understanding the metabolic pathways in which it is involved is crucial for diagnostics and therapeutic development.

Formation of Ethylmalonic Acid from Butyryl-CoA

In conditions such as SCAD deficiency, the normal β-oxidation of short-chain fatty acids is impaired. This leads to an accumulation of butyryl-CoA, which can be alternatively carboxylated by propionyl-CoA carboxylase to form ethylmalonyl-CoA. Subsequent hydrolysis yields ethylmalonic acid.

Metabolic Pathway Diagram:

ETHE1 and the Sulfide Oxidation Pathway

Ethylmalonic Encephalopathy is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[5] This enzyme is critical for the detoxification of hydrogen sulfide (H₂S). A deficiency in ETHE1 leads to the accumulation of H₂S, which in turn inhibits SCAD, leading to the accumulation of butyryl-CoA and consequently ethylmalonic acid.[5]

Sulfide Oxidation Pathway Diagram:

Conclusion

This compound is an indispensable tool for the accurate diagnosis and monitoring of metabolic disorders characterized by the accumulation of ethylmalonic acid. A thorough understanding of its synthesis, stability, and the metabolic pathways it is associated with is essential for its effective application in research and clinical settings. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in their work with this important isotopically labeled compound. Further studies to generate specific quantitative stability data for this compound will be beneficial for the scientific community.

References

- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ethylmalonic Acid-d5 as a Biomarker for Inborn Errors of Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that disrupt normal metabolic pathways. Early and accurate diagnosis is paramount to initiating effective treatment and mitigating long-term complications. Ethylmalonic acid (EMA) is a key biomarker that accumulates in several IEMs, most notably Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. The use of a stable isotope-labeled internal standard, ethylmalonic acid-d5 (EMA-d5), in conjunction with tandem mass spectrometry (LC-MS/MS), provides a robust and highly specific method for the quantitative analysis of EMA in biological fluids. This technical guide provides an in-depth overview of the metabolic pathways leading to EMA accumulation, a detailed experimental protocol for its quantification using EMA-d5, and a summary of the clinical utility of this biomarker in the diagnosis and monitoring of relevant IEMs.

Introduction to Ethylmalonic Acid and Inborn Errors of Metabolism

Ethylmalonic acid is a dicarboxylic acid that is normally present in trace amounts in the body.[1][2] Its accumulation in urine and blood is indicative of a metabolic block, often related to mitochondrial dysfunction.[1][2] Chronically elevated levels of EMA can be toxic, contributing to the neurological and other systemic symptoms seen in associated disorders.[1][2] Two of the most well-characterized IEMs associated with elevated EMA are Ethylmalonic Encephalopathy and SCAD deficiency.

Ethylmalonic Encephalopathy (EE) is a rare, autosomal recessive disorder caused by mutations in the ETHE1 gene.[3][4] This gene encodes a mitochondrial sulfur dioxygenase involved in the detoxification of hydrogen sulfide (H₂S).[3][4][5][6] Deficiency of the ETHE1 enzyme leads to the accumulation of H₂S, which in turn inhibits other crucial enzymes, including Short-Chain Acyl-CoA Dehydrogenase (SCAD) and cytochrome c oxidase.[7] The clinical presentation of EE is severe and includes progressive encephalopathy, developmental delay, seizures, petechial purpura, and chronic diarrhea.[3]

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency is another autosomal recessive disorder, caused by mutations in the ACADS gene.[8][9][10] The SCAD enzyme catalyzes the first step in the mitochondrial beta-oxidation of short-chain fatty acids.[8] A deficiency in this enzyme leads to the accumulation of its substrate, butyryl-CoA, which is then shunted into an alternative metabolic pathway resulting in the formation of EMA.[8] The clinical phenotype of SCAD deficiency is highly variable, ranging from asymptomatic to individuals presenting with metabolic crises, muscle weakness, and developmental delay.[10][11]

Metabolic Pathways Leading to Ethylmalonic Acid Accumulation

The elevation of ethylmalonic acid in EE and SCAD deficiency stems from disruptions in different primary metabolic pathways that ultimately converge on the accumulation of butyryl-CoA.

ETHE1 Deficiency and Hydrogen Sulfide Toxicity

In a healthy individual, the ETHE1 enzyme plays a critical role in the mitochondrial detoxification of hydrogen sulfide (H₂S), a signaling molecule that is toxic at high concentrations.[4][5][6] H₂S is converted to thiosulfate and then to sulfite, which is further oxidized to sulfate and excreted.[7]

In Ethylmalonic Encephalopathy, mutations in the ETHE1 gene lead to a dysfunctional sulfur dioxygenase.[3] This results in the accumulation of H₂S in the mitochondria.[5][7] High levels of H₂S have an inhibitory effect on several mitochondrial enzymes, including Short-Chain Acyl-CoA Dehydrogenase (SCAD).[7] This secondary inhibition of SCAD leads to the accumulation of butyryl-CoA and its subsequent conversion to ethylmalonic acid.

Primary SCAD Deficiency

In SCAD deficiency, mutations in the ACADS gene directly impair the function of the SCAD enzyme.[8][10] This enzyme is responsible for the dehydrogenation of butyryl-CoA to crotonyl-CoA, a key step in the beta-oxidation of short-chain fatty acids.[8] With a dysfunctional SCAD enzyme, butyryl-CoA accumulates in the mitochondria. The excess butyryl-CoA is then diverted to an alternative metabolic route where it is carboxylated to form ethylmalonyl-CoA, which is subsequently hydrolyzed to ethylmalonic acid.

Quantitative Analysis of Ethylmalonic Acid using EMA-d5 and LC-MS/MS

The gold standard for the accurate quantification of ethylmalonic acid in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. This compound, in which five hydrogen atoms are replaced with deuterium, serves as the ideal internal standard. It is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous EMA by the mass spectrometer, enabling precise and accurate quantification.

Experimental Protocol: Quantification of Urinary Ethylmalonic Acid

This protocol is a representative method for the analysis of ethylmalonic acid in urine. Similar principles can be applied to other biological matrices such as plasma or dried blood spots, with appropriate modifications to the sample preparation steps.

3.1.1. Materials and Reagents

-

Ethylmalonic acid (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

n-Butanol (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Urine samples (patient and control)

3.1.2. Sample Preparation

-

Urine Collection: Collect a random urine sample in a sterile container. Samples can be stored at -20°C or below until analysis.

-

Internal Standard Spiking: To 100 µL of urine, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity, e.g., 10 µg/mL).

-

Derivatization (Butylation): To enhance chromatographic retention and ionization efficiency, derivatization to butyl esters is performed. Add 200 µL of 3 M HCl in n-butanol.

-

Incubation: Cap the vials tightly and incubate at 65°C for 45 minutes.

-

Evaporation: Evaporate the sample to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any particulates.

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate EMA from other urinary components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

3.1.4. Mass Spectrometry Parameters (MRM Transitions)

The specific mass transitions for the butylated derivatives of ethylmalonic acid and its d5-labeled internal standard need to be optimized on the specific instrument. The following are representative transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Ethylmalonic acid-dibutyl ester | To be determined | To be determined |

| This compound-dibutyl ester | To be determined | To be determined |

Note: The exact m/z values will depend on the derivatization and ionization. For butylated EMA (C₁₃H₂₄O₄), the protonated molecule [M+H]⁺ would be approximately 245.17. For EMA-d5, it would be approximately 250.20. Fragmentation would likely involve the loss of butene or butanol.

Data Analysis and Interpretation

The concentration of ethylmalonic acid in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ethylmalonic acid. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Quantitative Data and Clinical Significance

The concentration of ethylmalonic acid and other related biomarkers is significantly elevated in individuals with Ethylmalonic Encephalopathy and can also be increased in SCAD deficiency. The following tables summarize typical quantitative findings.

Table 1: Urinary Ethylmalonic Acid Levels in Inborn Errors of Metabolism

| Condition | Urinary Ethylmalonic Acid (mmol/mol creatinine) | Reference |

| Normal | < 8.4 | [3] |

| Ethylmalonic Encephalopathy | 46 (mild) - 730 | [3][12] |

| SCAD Deficiency | Often elevated, but can be normal | [5] |

Table 2: Plasma Acylcarnitine Profile in Ethylmalonic Encephalopathy

| Analyte | Typical Value (µmol/L) | Normal Range (µmol/L) | Reference |

| Butyrylcarnitine (C4) | 0.79 - 1.95 | < 0.9 | [12][13] |

| Isovalerylcarnitine (C5) | 0.29 - 0.71 | < 0.3 | [12][13] |

Note: Values can vary depending on the severity of the disease, metabolic state (e.g., fasting, illness), and individual patient.

The quantitative analysis of ethylmalonic acid, in conjunction with the acylcarnitine profile and clinical presentation, is crucial for the differential diagnosis of these disorders. In Ethylmalonic Encephalopathy, the elevation of EMA is typically persistent and significant, accompanied by elevated C4 and C5 acylcarnitines and often lactic acidosis.[3] In SCAD deficiency, the biochemical abnormalities may be less pronounced and can be intermittent, often only appearing during periods of metabolic stress.[5]

Conclusion

Ethylmalonic acid is a critical biomarker for the diagnosis of several inborn errors of metabolism, particularly Ethylmalonic Encephalopathy and SCAD deficiency. The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate and precise method for its quantification in biological fluids. This in-depth technical guide has provided a comprehensive overview of the underlying metabolic pathways, a detailed experimental protocol for the analysis of EMA, and a summary of the quantitative data that is essential for the clinical interpretation of results. The continued application and refinement of these analytical techniques are vital for the early diagnosis and management of patients with these rare and complex metabolic disorders, ultimately improving patient outcomes and informing the development of novel therapeutic strategies.

References

- 1. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylmalonic acid [webbook.nist.gov]

- 3. uniprot.org [uniprot.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Metabolic Paradigm for Hydrogen Sulfide Signaling via Electron Transport Chain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altered Sulfide (H2S) Metabolism in Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 10. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of precision and accuracy is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies for leveraging deuterated internal standards. As a cornerstone of analytical rigor, these stable isotope-labeled compounds are indispensable for generating high-quality, defensible data in research and regulated environments.

Core Principles of Deuterated Standards in Mass Spectrometry

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, the stable, non-radioactive heavy isotope of hydrogen. This subtle modification increases the molecular weight, allowing the standard to be differentiated from the endogenous analyte by a mass spectrometer. However, the physicochemical properties of the deuterated standard remain nearly identical to the analyte of interest.[1][2] This near-identical behavior is the key to their utility, enabling them to serve as a reliable proxy to correct for variability throughout the analytical workflow.[1][3]

The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[4] A known and constant amount of the deuterated standard is added to every sample, calibrator, and quality control sample at the earliest stage of preparation.[1] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to various sources of error.[1]

Advantages of Employing Deuterated Standards

The use of deuterated internal standards offers significant advantages in quantitative analysis, leading to enhanced data quality and reliability.[3][5]

-

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex mixtures that can cause ion suppression or enhancement of the analyte signal.[4] Because deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for accurate correction.[2]

-

Compensation for Sample Preparation Variability: Losses during sample extraction, cleanup, and reconstitution are mirrored by the deuterated standard. By using the peak area ratio, these variations are effectively normalized.

-

Improved Accuracy and Precision: The use of deuterated standards significantly improves the accuracy and precision of quantitative assays by correcting for both systematic and random errors.[5]

-

Regulatory Acceptance: Regulatory bodies such as the FDA and EMA recognize the use of stable isotope-labeled internal standards as a best practice for bioanalytical method validation.[2][4]

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards over non-deuterated (analog) internal standards is evident in the improved accuracy and precision of analytical methods. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Accuracy and Precision for the Quantification of Kahalalide F

| Performance Metric | Analog Internal Standard | Deuterated (D8) Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation of Mean Bias (%) | 8.6 | 7.6 |

| Data sourced from a study on the LC-MS/MS assay of the anticancer agent kahalalide F.[6] |

Table 2: Comparison of Method Performance for the Quantification of Everolimus

| Performance Metric | 32-desmethoxyrapamycin (Analog IS) | Everolimus-d4 (Deuterated IS) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery (%) | 98.3 - 108.1 | 98.3 - 108.1 |

| Total Coefficient of Variation (%) | 4.3 - 7.2 | 4.3 - 7.2 |

| Slope (vs. independent LC-MS/MS method) | 0.83 | 0.95 |

| This study concluded that while both internal standards were acceptable, the deuterated standard offered a more favorable comparison.[7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation of deuterated standards in quantitative mass spectrometry.

General Bioanalytical Method Validation Protocol using a Deuterated Internal Standard

This protocol outlines the key steps for validating a bioanalytical method for the quantification of a drug in human plasma.

1. Materials and Reagents:

-

Analytically pure reference standards of the drug and its deuterated analog.

-

Blank human plasma from at least six different sources.

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water).

-

Acid or buffer for mobile phase modification (e.g., formic acid, ammonium acetate).

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the drug and the deuterated internal standard in a suitable organic solvent (e.g., 1 mg/mL in methanol).

-

Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of the deuterated internal standard at a concentration that provides an adequate response in the mass spectrometer.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 200 µL of the deuterated internal standard working solution in acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation and co-elution of the analyte and internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize and monitor at least two transitions for the analyte and one for the deuterated internal standard.

-

5. Data Processing and Quantification:

-

Integrate the peak areas of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethylmalonic Acid and Ethylmalonic Acid-d5 for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of ethylmalonic acid and its deuterated analog, ethylmalonic acid-d5, with a focus on their core properties, analytical methodologies, and roles in metabolic pathways. This document is intended for researchers, scientists, and professionals involved in drug development who are investigating metabolic disorders and related therapeutic interventions.

Core Concepts: Ethylmalonic Acid and Its Deuterated Analog

Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a human metabolite.[1] Its accumulation in the body is a key biomarker for certain inborn errors of metabolism, most notably ethylmalonic encephalopathy (EE).[2][3] this compound is a stable isotope-labeled version of EMA, where five hydrogen atoms have been replaced with deuterium. This deuterated form is crucial as an internal standard in quantitative analytical methods, such as mass spectrometry, allowing for precise and accurate measurement of EMA levels in biological samples.[4]

Physicochemical Properties

A comparative summary of the key physicochemical properties of ethylmalonic acid and this compound is presented below. The properties of the deuterated form are largely inferred from its non-deuterated counterpart, as specific experimental data for the deuterated compound is limited. The primary difference lies in the molecular weight due to the presence of deuterium atoms.

| Property | Ethylmalonic Acid | This compound |

| Molecular Formula | C5H8O4[5] | C5H3D5O4 |

| Molecular Weight | 132.11 g/mol [5] | Approx. 137.14 g/mol |

| CAS Number | 601-75-2[5] | 66311-22-6[4] |

| Melting Point | 112-114 °C[5] | Expected to be very similar to the non-deuterated form |

| Boiling Point | 322.2 °C[6] | Expected to be very similar to the non-deuterated form |

| Solubility | Soluble in water, ethanol, and DMSO.[7][8] | Expected to have similar solubility |

| Appearance | White solid[7] | Expected to be a white solid |

The Role of Ethylmalonic Acid in Metabolic Disease

The accumulation of ethylmalonic acid is a hallmark of ethylmalonic encephalopathy, a rare and severe autosomal recessive metabolic disorder.[2] This condition is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[9]

The ETHE1 Pathway and Hydrogen Sulfide Toxicity

The ETHE1 enzyme plays a critical role in the detoxification of hydrogen sulfide (H₂S), a toxic gas produced by gut bacteria and as a byproduct of cysteine metabolism.[9] In a healthy individual, ETHE1 catalyzes the oxidation of persulfides, which are derived from H₂S, to sulfite. This is a crucial step in the mitochondrial sulfide oxidation pathway.

In individuals with ETHE1 deficiency, this pathway is disrupted, leading to the accumulation of H₂S.[9] High levels of H₂S are cytotoxic and have several detrimental effects, including the inhibition of key mitochondrial enzymes such as cytochrome c oxidase (Complex IV of the electron transport chain).[10] This inhibition impairs cellular respiration and energy production, leading to the severe neurological and systemic symptoms observed in ethylmalonic encephalopathy. The accumulation of ethylmalonic acid itself is a secondary effect, resulting from H₂S-mediated inhibition of other metabolic enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Patient Mutations in Human Persulfide Dioxygenase (ETHE1) Involved in H2S Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylmalonic Acid | 601-75-2 | AAA60175 | Biosynth [biosynth.com]

- 7. Ethylmalonic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 10. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

Commercial Suppliers and Technical Guide for Ethylmalonic Acid-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and applications of Ethylmalonic acid-d5, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in metabolic research and clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals working in areas such as inborn errors of metabolism, mitochondrial dysfunction, and pharmacokinetic studies.

Introduction to Ethylmalonic Acid and its Deuterated Analog

Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a key biomarker for several metabolic disorders, most notably Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. In these conditions, impaired mitochondrial fatty acid oxidation leads to the accumulation of EMA in biological fluids. Accurate quantification of EMA is therefore critical for the diagnosis and monitoring of these diseases.

This compound is a stable isotope-labeled analog of EMA where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By co-eluting with the unlabeled analyte and exhibiting similar ionization properties, this compound allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.[1][2]

Commercial Suppliers of Deuterated Ethylmalonic Acid

Several chemical suppliers offer deuterated forms of Ethylmalonic acid for research purposes. The following table summarizes the key product specifications from prominent commercial vendors. Note that while some suppliers explicitly list this compound, others may offer different deuterated versions (e.g., d3) which can also serve as effective internal standards.

| Supplier | Product Name | CAS Number | Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Format | Storage |

| MedChemExpress | This compound | 66311-22-6 | C₅H₃D₅O₄ | Not specified | Not specified | 98.09% | Solid | -20°C (1 month), -80°C (6 months) |

| Cayman Chemical | Ethylmalonic Acid-d3 | 70907-93-6 | C₅H₅D₃O₄ | 135.1 | ≥99% deuterated forms (d1-d3) | ≥98% | Solid | -20°C |

| Simson Pharma | Stable Isotope Labeled Compounds | Varies | Varies | Varies | >98% isotopic enrichment | High Purity | Varies | Varies |

Note: Simson Pharma is a known supplier of a wide range of stable isotope-labeled compounds and offers custom synthesis services.[3][4][5][6] While a specific catalog entry for this compound was not found in the initial search, they are a potential source for this compound. Researchers are encouraged to inquire directly with the company for availability or custom synthesis options. Biosynth and Santa Cruz Biotechnology also offer a range of deuterated compounds and may be potential suppliers.[7][8][9][10][11]

Experimental Protocols

The use of this compound as an internal standard is central to its utility. Below are detailed methodologies for the quantitative analysis of Ethylmalonic acid in biological samples using GC-MS and LC-MS.

Quantitative Analysis of Ethylmalonic Acid in Urine by GC-MS

This protocol outlines a typical workflow for the analysis of urinary organic acids, including Ethylmalonic acid, using a deuterated internal standard.

Materials:

-

This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in a suitable solvent)

-

Urine samples

-

Internal standard for creatinine normalization (e.g., Creatinine-d3)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To 1 mL of urine, add a known amount of this compound internal standard and the creatinine internal standard.

-

Acidify the sample to pH 1-2 with hydrochloric acid.

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.

-

Transfer the organic (upper) layer to a clean tube. Repeat the extraction twice more and combine the organic layers.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 100 µL of the derivatization reagent (BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Monitor characteristic ions for both Ethylmalonic acid-TMS and this compound-TMS derivatives.

-

-

Quantitative Analysis of Ethylmalonic Acid in Plasma by LC-MS/MS

This protocol provides a workflow for the analysis of Ethylmalonic acid in plasma using a deuterated internal standard with LC-MS/MS, which often offers higher sensitivity and specificity.

Materials:

-

This compound internal standard solution (concentration to be optimized)

-

Plasma samples

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of this compound internal standard.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Ethylmalonic acid from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both Ethylmalonic acid and this compound.

-

-

Visualizations

Metabolic Pathway of Ethylmalonic Acid

The following diagram illustrates the metabolic origin of Ethylmalonic acid from the catabolism of branched-chain amino acids and short-chain fatty acids.

References

- 1. benchchem.com [benchchem.com]

- 2. Isotope Labelled Compounds [simsonpharma.com]

- 3. Stable Isotope Labeled Compounds | Simson Pharma Limited [simsonpharma.com]

- 4. Buy Stable Isotope Labeled Products At Best Prices [simsonpharma.com]

- 5. Stable Isotope Labelled Products: A Key Resource in Modern Scientific Research [simsonpharma.com]

- 6. Complex Impurities Suppliers in India | Simson Pharma Limited [simsonpharma.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. Buy Reagents | Research Chemicals Products | Biosynth [biosynth.com]

Methodological & Application

Quantitative Analysis of Organic Acids Using Ethylmalonic Acid-d5 as an Internal Standard

Application Note and Protocol

Introduction

The quantitative analysis of organic acids in biological matrices is crucial for the diagnosis and monitoring of various inborn errors of metabolism, as well as for research in drug development and metabolic profiling. Organic acidurias are a group of disorders characterized by the accumulation of specific organic acids in bodily fluids such as urine and plasma.[1] Ethylmalonic acid is a key biomarker for several metabolic disorders, including Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][3] Accurate quantification of ethylmalonic acid and other organic acids is therefore of significant clinical and research importance.